Decamethonium bromide

描述

十甲溴铵是一种去极化肌肉松弛剂和神经肌肉阻滞剂。它在麻醉中用于诱导麻痹。 该化合物类似于乙酰胆碱,并作为烟碱型乙酰胆碱受体的部分激动剂 .

准备方法

十甲溴铵可以通过十亚甲基二溴化物与三甲胺反应合成。该反应通常涉及在回流条件下将反应物在合适的溶剂(如乙醇)中加热。 然后通过重结晶纯化产物 .

化学反应分析

由于溴离子的存在,十甲溴铵主要发生取代反应。这些反应中常用的试剂包括亲核试剂,如氢氧根离子或胺。 从这些反应中形成的主要产物通常是季铵化合物 .

科学研究应用

Neuromuscular Research

Mechanisms of Action

Decamethonium bromide is crucial for investigating the mechanisms underlying neuromuscular transmission. It acts as a non-competitive antagonist at the neuromuscular junction, allowing researchers to explore muscle contraction and synaptic transmission dynamics. Studies have shown that decamethonium can induce paralysis in experimental models, providing insights into muscle physiology and potential treatments for neuromuscular disorders .

Case Study: Interaction with Other Agents

A study examined the interaction of decamethonium with hexamethonium and vecuronium using a rat phrenic nerve hemidiaphragm preparation. The results indicated that hexamethonium significantly antagonized decamethonium's effects, suggesting that presynaptic interactions are critical in understanding neuromuscular blockades .

Anesthesia

Clinical Use

In clinical settings, this compound is employed as a neuromuscular blocker during surgical procedures. Its ability to induce rapid muscle relaxation facilitates intubation and enhances patient safety during anesthesia. Historically, it was favored for its short duration of action and quick recovery profile without requiring an antagonist agent .

Limitations in Practice

Despite its advantages, decamethonium's use has declined due to variable patient responses and slower onset times compared to newer agents like succinylcholine. These factors led to its replacement in many anesthetic protocols .

Pharmaceutical Development

Research Applications

this compound is utilized in the development of new muscle relaxants and anesthetic agents. Researchers assess its efficacy and safety profiles to improve existing formulations or develop novel compounds .

Biochemical Assays

It is also employed in biochemical assays to study the effects of neuromuscular blockers on synaptic transmission. These studies help elucidate the mechanisms of action of various compounds, contributing to advancements in pharmacology .

Developmental Biology

Impact on Muscle Development

Research has demonstrated that this compound can inhibit skeletal muscle development in avian embryos. A study found that treatment with this compound resulted in significant muscle degeneration and high mortality rates among treated embryos, highlighting its potential teratogenic effects .

Education and Training

This compound is also employed in educational settings for training healthcare professionals on the administration and monitoring of neuromuscular blocking agents. This application enhances skills in patient management during anesthesia, ensuring safer practices in clinical environments .

作用机制

十甲溴铵与运动终板的烟碱型乙酰胆碱受体结合,引起去极化。这种去极化阻止了乙酰胆碱从突触前末梢的正常释放,从而阻止神经刺激影响肌肉。 膜保持去极化状态,对进一步的刺激无反应,导致肌肉麻痹 .

相似化合物的比较

十甲溴铵类似于其他神经肌肉阻滞剂,如琥珀酰胆碱和六甲溴铵。它在作为烟碱型乙酰胆碱受体部分激动剂的特定作用方面是独一无二的。 与琥珀酰胆碱(具有快速起效和短效作用)不同,十甲溴铵具有更长的作用时间 .

类似化合物

- 琥珀酰胆碱

- 六甲溴铵

属性

CAS 编号 |

541-22-0 |

|---|---|

分子式 |

C16H38BrN2+ |

分子量 |

338.39 g/mol |

IUPAC 名称 |

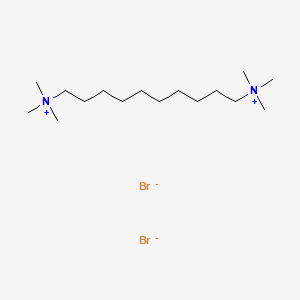

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide |

InChI |

InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

InChI 键 |

UWAHZUFNAYDOTG-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |

规范 SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |

外观 |

Solid powder |

熔点 |

514 to 518 °F (NTP, 1992) |

Key on ui other cas no. |

541-22-0 |

物理描述 |

Crystals derived from methanol and acetone. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

156-74-1 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。